ImmTher

Description

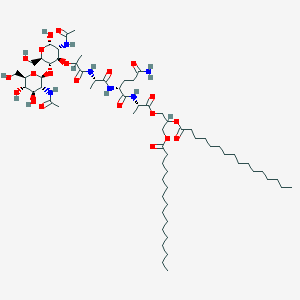

Disaccharide Tripeptide Glycerol Dipalmitoyl is a lipophilic disaccharide tripeptide derivative of muramyl dipeptide (MDP) with immunomodulatory activity. Disaccharide tripeptide glycerol dipalmitoyl (DTP-GDP)stimulates macrophage activity and increases serum levels of tumor necrosis factor alpha (TNF alpha), neopterin, interleukin (IL)-1 alpha, IL-1 beta, IL-6, IL-8, and IL-12, which may activate host immune system antitumor functions. DTP-GDP may be packaged in liposomes for improved delivery. The immunomodulatory effects of this agent may be superior to those of MDP.

DISACCHARIDE TRIPEPTIDE GLYCEROL DIPALMITOYL is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Propriétés

Numéro CAS |

130114-83-9 |

|---|---|

Formule moléculaire |

C65H116N6O21 |

Poids moléculaire |

1317.6 g/mol |

Nom IUPAC |

[(2R)-3-[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |

InChI |

InChI=1S/C65H116N6O21/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-54(79)87-41-48(90-55(80)35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)42-88-64(86)44(4)67-53(78)37-36-49(61(66)83)71-62(84)43(3)68-63(85)45(5)89-59(50(38-72)69-46(6)75)60(51(77)39-73)92-65-56(70-47(7)76)58(82)57(81)52(40-74)91-65/h38,43-45,48-52,56-60,65,73-74,77,81-82H,8-37,39-42H2,1-7H3,(H2,66,83)(H,67,78)(H,68,85)(H,69,75)(H,70,76)(H,71,84)/t43-,44-,45+,48+,49+,50-,51+,52+,56+,57+,58+,59+,60+,65-/m0/s1 |

Clé InChI |

DNUXJWBKTMJNEP-JVSLBXKQSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)OC(=O)CCCCCCCCCCCCCCC |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)OC(=O)CCCCCCCCCCCCCCC |

Synonymes |

DTP-GDP N-acetylglucosamine-N-acetylmuramyl-alanyl-isoglutaminyl-alanyl-glycerol dipalmitoyl |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of TLR4 Agonists in Innate Immunity

Disclaimer: The term "ImmTher" is not associated with a single, well-defined immunotherapeutic agent in current scientific literature. It has been linked historically to products containing disodium cromoglycate or N-acetyl-L-cysteine, whose primary mechanisms are not the direct, potent activation of innate immunity.[1][2][3][4] To fulfill the request for an in-depth technical guide on a core innate immunity-activating mechanism, this document will focus on a well-characterized and clinically relevant class of immunomodulators: Toll-Like Receptor 4 (TLR4) Agonists . Monophosphoryl Lipid A (MPLA), a derivative of lipopolysaccharide (LPS), will be used as a primary example. MPLA is a component of approved vaccine adjuvants and potently stimulates innate immunity with a favorable safety profile compared to LPS.[5][6][7]

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The innate immune system serves as the body's first line of defense against pathogens.[8][9] It relies on pattern recognition receptors (PRRs) to detect conserved pathogen-associated molecular patterns (PAMPs).[10] Toll-Like Receptor 4 (TLR4) is a critical PRR that recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria, and its less toxic derivatives like Monophosphoryl Lipid A (MPLA).[5][11] Activation of TLR4 on innate immune cells, such as macrophages, dendritic cells (DCs), and neutrophils, triggers potent downstream signaling cascades. These pathways culminate in the production of inflammatory cytokines, chemokines, and interferons, and enhance the antimicrobial functions of these cells, bridging the gap between innate detection and a robust adaptive immune response.[12][13] This guide delineates the core signaling mechanisms, cellular effects, and experimental methodologies used to characterize the action of TLR4 agonists on the innate immune system.

Core Mechanism of Action: TLR4 Signaling Pathways

TLR4 activation initiates two principal intracellular signaling cascades: the MyD88-dependent pathway and the TRIF-dependent (or MyD88-independent) pathway.[11][14][15] This dual-pathway engagement is unique among TLRs and allows for a multifaceted immune response.[13]

2.1 MyD88-Dependent Pathway

This pathway is responsible for the rapid induction of pro-inflammatory cytokines.

-

Recognition and Complex Formation: LPS or MPLA binds to the co-receptor MD-2, inducing the dimerization of the TLR4/MD-2 complex on the cell surface.[5]

-

Adaptor Recruitment: The intracellular Toll/Interleukin-1 receptor (TIR) domain of the dimerized TLR4 recruits the adaptor proteins TIRAP (also known as Mal) and Myeloid Differentiation primary response 88 (MyD88).[15]

-

Kinase Cascade: MyD88 recruits and activates IRAK (IL-1 receptor-associated kinase) family members, which in turn associate with TRAF6 (TNF receptor-associated factor 6).[16]

-

Transcription Factor Activation: The TRAF6 complex activates TAK1 (TGF-β-activated kinase 1), which subsequently activates two major downstream arms:

-

NF-κB Pathway: TAK1 activates the IKK (IκB kinase) complex, leading to the degradation of the NF-κB inhibitor, IκBα. This allows the transcription factor NF-κB to translocate to the nucleus.[16]

-

MAPK Pathway: TAK1 also activates mitogen-activated protein kinases (MAPKs) such as JNK, p38, and ERK. This leads to the activation of the transcription factor AP-1.[16]

-

-

Gene Expression: Nuclear translocation of NF-κB and AP-1 drives the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[16][17]

2.2 TRIF-Dependent (MyD88-Independent) Pathway

This pathway is crucial for the production of type I interferons (IFN-α/β) and the late-phase activation of NF-κB.[14][18]

-

Receptor Internalization: Following initial activation, the TLR4 complex is internalized into endosomes.[13]

-

Adaptor Recruitment: Within the endosome, the TLR4 dimer recruits a different set of adaptor proteins: TRAM and TRIF.[15]

-

IRF3 Activation: TRIF recruits the kinase TBK1, which phosphorylates and activates the transcription factor IRF3 (Interferon Regulatory Factor 3).[16] Activated IRF3 dimerizes and translocates to the nucleus to induce the expression of IFN-β.[18]

-

Late-Phase NF-κB Activation: TRIF can also engage TRAF6 via RIP1, leading to a later and more sustained activation of NF-κB.[12]

-

Gene Expression: This pathway results in the production of type I interferons and contributes to the expression of inflammatory cytokines and chemokines like RANTES and IP-10.[19]

Mandatory Visualization: Signaling Pathways

Caption: TLR4 signaling diverges into MyD88- and TRIF-dependent pathways.

Effects on Key Innate Immune Cells

TLR4 agonists orchestrate a coordinated innate immune response by activating multiple cell types.

3.1 Macrophages Macrophages are key phagocytes that initiate inflammation. TLR4 stimulation drives their classical activation (M1 polarization), characterized by:

-

Enhanced Phagocytosis and Microbial Killing: TLR4 activation boosts the capacity of macrophages to engulf and destroy pathogens.[5]

-

Pro-inflammatory Cytokine Production: M1 macrophages are major producers of TNF-α, IL-1β, IL-6, and IL-12, which amplify the inflammatory response and help shape the adaptive immune response.[7][20]

-

Metabolic Reprogramming: TLR4 signaling induces a metabolic shift towards aerobic glycolysis (the Warburg effect), which supports the rapid production of inflammatory mediators.[5][21]

3.2 Dendritic Cells (DCs) DCs are the most potent antigen-presenting cells (APCs), linking innate and adaptive immunity. TLR4 activation is a powerful signal for DC maturation.[19]

-

Upregulation of Co-stimulatory Molecules: Mature DCs increase surface expression of CD80, CD86, and CD40.[19][22] These molecules are essential for providing the "second signal" required for the activation of naïve T cells.

-

Enhanced Antigen Presentation: DCs upregulate MHC class I and class II molecules, improving their ability to present processed antigens to CD8+ and CD4+ T cells, respectively.[22][23]

-

Cytokine Secretion: TLR4-activated DCs, particularly through the TRIF pathway, produce high levels of IL-12p70, a critical cytokine for driving Th1 polarization of T cells, which is essential for cell-mediated immunity.[14][24] They also secrete chemokines like IP-10 that attract Th1 cells.[19]

3.3 Neutrophils Neutrophils are abundant, short-lived phagocytes that are the first responders to infection.

-

Activation and Recruitment: TLR4 agonists induce neutrophil activation, marked by increased expression of adhesion molecules like CD11b, and promote their mobilization from the bone marrow and recruitment to sites of infection.[5]

-

Enhanced Antimicrobial Functions: Activation enhances key effector functions, including the respiratory burst (production of reactive oxygen species) and phagocytosis.[5][25][26]

-

Prolonged Survival: TLR4 signaling can delay the natural process of apoptosis in neutrophils, extending their lifespan at the site of inflammation.[25][26]

Data Presentation: Quantitative Effects of TLR4 Agonists

The following tables summarize quantitative data from studies investigating the effects of TLR4 agonists on innate immune cells.

Table 1: Dendritic Cell (DC) Maturation and Cytokine Production

| Parameter | Cell Type | Stimulus | Concentration | Time | Result | Citation |

|---|---|---|---|---|---|---|

| CD86 Expression | Mouse BMDCs | MPLA | 0.01 µg/mL | 24 h | Significant upregulation vs. control | [27] |

| CD80 Expression | Human mo-DCs | LPS | 100 ng/mL | 48 h | Upregulation of surface expression | [19] |

| MHC Class II | Mouse BMDCs | GLA | 1 µg/mL | 24 h | Significant upregulation of I-Ab | [22] |

| IL-12 Production | Mouse BMDCs | LPS | 1 µg/mL | 24 h | ~2500 pg/mL (vs. <50 pg/mL in control) | [14] |

| TNF-α Production | Human mo-DCs | LPS | 100 ng/mL | 48 h | Significant increase in secretion | [19] |

| IP-10 Production | Mouse BMDCs | LPS | 100 ng/mL | 24 h | TLR4-dependent increase in secretion |[19] |

Table 2: Macrophage & Neutrophil Activation and Function

| Parameter | Cell Type | Stimulus | Concentration | Time | Result | Citation |

|---|---|---|---|---|---|---|

| TNF-α Secretion | Human Monocytes | MPLA | 1 µg/mL | 24 h | Induces TNF-α secretion (less potent than LPS) | [7] |

| IL-6 Secretion | Mouse Macrophages | LPS | 100 ng/mL | 24 h | Potent induction of IL-6 | [20] |

| IL-8 mRNA | Human Neutrophils | LPS | 1-100 ng/mL | 3 h | Dose-responsive increase in IL-8 mRNA | [28] |

| Respiratory Burst | Human Neutrophils | Purified LPS | 0.1 ng/mL | 45 min | Synergistic H2O2 generation with fMLP | [25][26] |

| Survival (Apoptosis) | Human Neutrophils | Purified LPS | Not specified | Short course | TLR4 activation prevents constitutive apoptosis | [25] |

| Neutrophil Recruitment | Mouse (in vivo) | lipo-CRX (TLR4 agonist) | 1 µg | 24 h | Significant neutrophil influx into lungs |[29] |

Experimental Protocols

Characterizing the mechanism of action of TLR4 agonists involves a standard set of in vitro and ex vivo immunological assays.

5.1 Protocol: In Vitro Stimulation of Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of murine BMDCs and their subsequent stimulation to assess activation.

-

Cell Isolation and Culture:

-

Harvest bone marrow from the femurs and tibias of mice (e.g., C57BL/6).

-

Lyse red blood cells using an ACK lysis buffer.

-

Culture bone marrow cells at 2 x 106 cells/mL in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, L-glutamine, and 20 ng/mL of GM-CSF.

-

On day 3, add fresh media containing GM-CSF. On day 6, collect non-adherent cells, which are immature BMDCs.

-

-

Stimulation:

-

Analysis:

-

Supernatant Collection: Centrifuge the plate and collect the supernatant. Store at -80°C for cytokine analysis by ELISA or multiplex assay.

-

Cell Collection: Gently harvest the cells for analysis of surface marker expression by flow cytometry or for RNA isolation for gene expression analysis (qRT-PCR).

-

5.2 Protocol: Flow Cytometry for DC Maturation Markers

-

Cell Preparation: Harvest stimulated BMDCs from the protocol above and wash with FACS buffer (PBS with 2% FBS).

-

Fc Block: Incubate cells with an Fc receptor blocking antibody (e.g., anti-CD16/32) for 10 minutes on ice to prevent non-specific antibody binding.

-

Surface Staining: Add a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., anti-CD11c, anti-MHC-II, anti-CD80, anti-CD86) to the cells.

-

Incubation: Incubate for 30 minutes on ice in the dark.

-

Washing: Wash cells twice with FACS buffer to remove unbound antibodies.

-

Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.

-

Gating and Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on the CD11c+ population and quantify the expression levels (Mean Fluorescence Intensity) or percentage of positive cells for CD80, CD86, and MHC-II.[22]

Mandatory Visualization: Experimental Workflow

Caption: Workflow for in vitro analysis of TLR4 agonist effects.

Mandatory Visualization: Logical Relationshipdot

References

- 1. Disodium cromoglycate inhibits activation of human inflammatory cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benefits of N-Acetyl-L-Cysteine for the Immune System - Life Extension [lifeextension.com]

- 3. Disodium-cromoglycate and immune response mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Disodium cromoglycat (intal) in the treatment of allergic states of the respiratory system (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunobiology and Application of Toll-like Receptor 4 Agonists to Augment Host Resistance to Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of Toll-Like Receptor Signaling in Innate Immunity by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MPLA shows attenuated pro-inflammatory properties and diminished capacity to activate mast cells in comparison with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Innate immune system - Wikipedia [en.wikipedia.org]

- 9. Innate immune system - Autoimmunity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Mechanisms of Innate Immunity | Clinical Gate [clinicalgate.com]

- 11. Toll-like receptor 4 (TLR4): new insight immune and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | TLR Agonists as Mediators of Trained Immunity: Mechanistic Insight and Immunotherapeutic Potential to Combat Infection [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Dual Signaling of MyD88 and TRIF are Critical for Maximal TLR4-Induced Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TLR4/MyD88/PI3K interactions regulate TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Beyond MyD88 and TRIF Pathways in Toll-Like Receptor Signaling [frontiersin.org]

- 18. Role of Adaptor TRIF in the MyD88-Independent Toll-Like Receptor Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 19. TLR4 is essential for dendritic cell activation and anti-tumor T-cell response enhancement by DAMPs released from chemically stressed cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Frontiers | The Metabolic Signature of Macrophage Responses [frontiersin.org]

- 22. A TLR4 agonist synergizes with dendritic cell-directed lentiviral vectors for inducing antigen-specific immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Monophosphoryl lipid A-induced activation of plasmacytoid dendritic cells enhances the anti-cancer effects of anti-PD-L1 antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Toll-like receptor 2 (TLR2) and TLR4 differentially activate human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Selective roles for Toll-like receptor (TLR)2 and TLR4 in the regulation of neutrophil activation and life span - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Combined TLR4 and TLR9 agonists induce distinct phenotypic changes in innate immunity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ashpublications.org [ashpublications.org]

- 29. A TLR4 agonist liposome formulation effectively stimulates innate immunity and enhances protection from bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Innate immune responses after stimulation with Toll-like receptor agonists in ex vivo microglial cultures and an in vivo model using mice with reduced microglia - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Novel Immunomodulator: Early Discovery and Synthesis of ImmTher

An In-depth Technical Guide on the Core Immunostimulatory Compound

Abstract

This technical guide details the foundational discovery, synthesis, and early-stage evaluation of the compound colloquially known as ImmTher, a pioneering immunotherapeutic agent. This compound is identified as a lipophilic, liposome-encapsulated muramyl tripeptide derivative, closely related or identical to Mifamurtide (L-MTP-PE). This document consolidates the available scientific literature to present a cohesive overview for researchers and drug development professionals. It covers the compound's chemical structure, a representative synthetic pathway, its mechanism of action via NOD2 signaling, and quantitative data from early clinical assessments. Detailed experimental protocols and visual diagrams of key biological and experimental processes are provided to facilitate a comprehensive understanding of this significant immunomodulator.

Early Discovery and Identification

The therapeutic agent known as this compound emerged from research into synthetic analogues of muramyl dipeptide (MDP), the smallest naturally occurring immunostimulatory component of bacterial cell walls[1][2]. MDP, chemically N-acetylmuramyl-L-alanyl-D-isoglutamine, was identified as the active component in Freund's complete adjuvant[3]. However, its therapeutic potential was limited by rapid excretion and pyrogenic side effects.

This led to the development of derivatives with improved pharmacological properties. "this compound" is described in the literature as a liposome-encapsulated, lipophilic disaccharide tripeptide derivative of muramyl dipeptide[4][5]. Extensive research points to this compound being Mifamurtide , or liposomal muramyl tripeptide phosphatidylethanolamine (L-MTP-PE)[1][6][7][8]. Mifamurtide was developed by Ciba-Geigy (now Novartis) in the 1980s[1].

The core innovation was the modification of the parent MDP structure to enhance its ability to activate monocytes and macrophages. This was achieved by:

-

Extending the peptide chain: An additional L-alanine residue was added to the dipeptide of MDP, creating a tripeptide (L-alanyl-D-isoglutaminyl-L-alanine)[1].

-

Introducing a lipophilic moiety: The tripeptide was covalently linked to dipalmitoylphosphatidylethanolamine (PE), allowing it to be anchored within the lipid bilayer of liposomes[1][8].

-

Liposomal Formulation: Encapsulation within liposomes protects the compound from rapid degradation and clearance, and facilitates targeted delivery to phagocytic cells of the reticuloendothelial system (liver, spleen, lungs), which are rich in macrophages and monocytes[1][8][9].

The resulting compound, MTP-PE, is a fully synthetic, non-pyrogenic analogue of MDP with a significantly longer plasma half-life and enhanced immunostimulatory activity[1]. One publication explicitly identifies "this compound" as a liposomal MDP derivative with the structure N-acetylglucosaminyl-N-acetylmuramyl-L-alanyl-D-isoglutaminyl-L-alanyl-glycerol dipalmitate, further solidifying the link to a lipophilic muramyl tripeptide structure[2].

Chemical Synthesis

The synthesis of MTP-PE involves the coupling of three primary components: the muramic acid core, the tripeptide, and the phosphatidylethanolamine lipid anchor. The following represents a plausible synthetic route based on established methods of peptide and carbohydrate chemistry[1].

Representative Synthetic Pathway

A common strategy involves a convergent synthesis:

-

Step 1: Tripeptide Synthesis: The tripeptide N-(N-L-Alanyl-γ-D-glutamyl)-L-alanine is synthesized using standard solid-phase or solution-phase peptide synthesis techniques.

-

Step 2: Muramic Acid Activation: N-Acetylmuramic acid is appropriately protected, and its carboxyl group is activated, often by conversion to an N-hydroxysuccinimide (NHS) ester.

-

Step 3: Coupling of Muramic Acid and Tripeptide: The activated N-acetylmuramic acid is coupled to the N-terminus of the synthesized tripeptide.

-

Step 4: Lipidation: The resulting muramyl tripeptide's terminal carboxyl group is activated (e.g., with N-hydroxysuccinimide) and then condensed with the amino group of dipalmitoylphosphatidylethanolamine (DPPE).

-

Step 5: Deprotection and Purification: All protecting groups are removed, and the final MTP-PE product is purified, typically by chromatography.

This process yields the final MTP-PE molecule, which is then incorporated into liposomes for clinical use.

Mechanism of Action: Monocyte and Macrophage Activation

This compound (MTP-PE) functions as a potent activator of the innate immune system. Its mechanism of action is centered on the stimulation of monocytes and macrophages[1][7].

The key molecular target for MTP-PE is the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) , an intracellular pattern recognition receptor (PRR)[1][2]. The signaling cascade proceeds as follows:

-

Uptake: Liposomes containing MTP-PE are phagocytosed by monocytes and macrophages.

-

NOD2 Recognition: Within the cell's cytoplasm, MTP-PE is recognized by and binds to the NOD2 receptor.

-

Signal Transduction: This binding event triggers a conformational change in NOD2, leading to the recruitment of the RIP2 kinase and the activation of downstream signaling pathways, primarily the NF-κB and MAPK pathways.

-

Gene Expression: Activation of these pathways results in the transcription and subsequent production and secretion of a wide array of pro-inflammatory cytokines and chemokines[4][5].

This cytokine cascade is crucial for the anti-tumor activity of this compound, as it creates an inflammatory tumor microenvironment and enhances the tumoricidal activity of macrophages and other immune cells.

Quantitative Data from Early Clinical Trials

The primary goals of Phase I clinical trials for novel compounds like L-MTP-PE are to determine safety, tolerability, and the maximum tolerated dose (MTD)[9]. These early studies also provide crucial data on the compound's biological activity.

Table 1: Phase I Trial Summary for L-MTP-PE

| Parameter | Details | Reference |

| Patient Population | 28 patients with metastatic cancer refractory to standard therapy | [9] |

| Dosing Regimen | 0.05 to 12 mg/m² infused over 1 hour, twice weekly for 9 weeks | [9] |

| Maximum Tolerated Dose (MTD) | 6 mg/m² | [9] |

| Formulation | MTP-PE in phosphatidylcholine:phosphatidylserine (7:3) liposomes | [9] |

Table 2: Key Toxicities and Side Effects (All Grades)

| Side Effect | Incidence (%) | Reference |

| Chills | 80% | [9] |

| Fever | 70% | [9] |

| Malaise | 60% | [9] |

| Nausea | 55% | [9] |

Note: Toxicity was generally moderate (≤ Grade II) in most patients.

Table 3: Significant Biomarker Changes Post-Treatment

| Biomarker | Change | P-value | Reference |

| White Blood Cell (WBC) Count | Increase | < 0.05 | [9] |

| Absolute Granulocyte Count | Increase | < 0.05 | [9] |

| Serum IL-1β | Increase | < 0.05 | [9] |

| Serum IL-6 | Significant elevation 2-4h post-infusion | - | [3] |

| C-Reactive Protein | Increase | < 0.05 | [9] |

| Monocyte Tumoricidal Activity | Increase | < 0.05 | [9] |

| Serum Cholesterol | Decrease | < 0.05 | [9] |

Experimental Protocols

Monocyte Activation and Tumoricidal Activity Assay

This protocol describes a method to assess the ability of this compound to activate human monocytes to a tumoricidal state.

-

Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Isolate monocytes by adherence to plastic tissue culture flasks for 1-2 hours at 37°C.

-

Activation: Culture the adherent monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum. Add liposomal this compound (L-MTP-PE) at various concentrations (e.g., 0.1, 1.0, 10 µg/mL). Incubate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

-

Target Cell Preparation: Use a tumor cell line (e.g., K-562 or an osteosarcoma line like MG63) as targets. Label the target cells with a radioactive tracer such as ³H-thymidine or a fluorescent dye.

-

Co-culture: After the activation period, wash the monocytes to remove non-adherent cells. Add the labeled target cells to the monocyte cultures at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1).

-

Assessment of Cytotoxicity: Incubate the co-culture for 18-24 hours. Measure the release of the label (e.g., radioactivity in the supernatant or fluorescence) as an indicator of target cell lysis. Alternatively, assess cytostatic activity by measuring the inhibition of ³H-thymidine incorporation by the target cells.

-

Data Analysis: Calculate the percentage of specific cytotoxicity or cytostasis compared to control monocytes cultured without this compound.

Cytokine Gene Expression Analysis by RT-qPCR

This protocol outlines the measurement of cytokine mRNA upregulation in monocytes following stimulation with this compound.

-

Cell Stimulation: Isolate and culture human monocytes as described in Protocol 5.1. Stimulate the cells with an optimal concentration of liposomal this compound (e.g., 10 µg/mL) for various time points (e.g., 0, 2, 4, 8, 24 hours).

-

RNA Extraction: At each time point, lyse the monocytes and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions. Assess RNA quality and quantity using spectrophotometry.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template. Use specific primers for target cytokine genes (e.g., TNF-α, IL-1β, IL-6, IL-8, IL-12) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. Use a fluorescent dye like SYBR Green or a probe-based system (e.g., TaqMan) for detection.

-

Data Analysis: Analyze the amplification curves to determine the cycle threshold (Ct) for each gene. Calculate the relative fold change in gene expression for each cytokine at each time point compared to the 0-hour control using the ΔΔCt method.

Conclusion

The development of this compound, identified as the lipophilic muramyl tripeptide derivative MTP-PE, represents a significant milestone in the field of immunotherapy. By modifying the structure of the natural bacterial component MDP, researchers created a compound with enhanced stability, targeted delivery, and potent immunostimulatory effects without the associated toxicity. Its mechanism, centered on the activation of monocytes and macrophages via the NOD2 receptor, leads to a robust pro-inflammatory cytokine response, which can be harnessed for anti-cancer therapy. The quantitative data from early clinical trials confirmed its biological activity in humans at tolerable doses. The protocols and pathways detailed in this guide provide a foundational understanding for professionals engaged in the ongoing development of next-generation immunomodulators.

References

- 1. Mifamurtide - Wikipedia [en.wikipedia.org]

- 2. Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interleukin-6 induction by a muramyltripeptide derivative in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a lipophilic disaccharide derivative of muramyl dipeptide, up-regulates specific monocyte cytokine genes and activates monocyte-mediated tumoricidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a lipophilic disaccharide derivative of muramyl dipeptide, up-regulates specific monocyte cytokine genes and activates monocyte-mediated tumoricidal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Phase I trial of liposomal muramyl tripeptide phosphatidylethanolamine in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Induction of Dendritic Cell Maturation and Function for Therapeutic Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: Dendritic cells (DCs) are the most potent antigen-presenting cells and play a pivotal role in initiating and shaping adaptive immune responses.[1][2][3] The maturation state of DCs is a critical determinant of their ability to prime naïve T cells and drive effective anti-tumor or anti-viral immunity.[4][5] Immature DCs are specialized in antigen capture, while mature DCs are equipped for antigen presentation and T cell activation.[5][6] This guide provides a comprehensive overview of the principles and methodologies used to assess the maturation and function of dendritic cells following therapeutic stimulation, a process central to the development of DC-based immunotherapies.

Core Principles of Dendritic Cell Maturation

Dendritic cell maturation is a complex process involving a series of phenotypic and functional changes that transform them from antigen-capturing cells to potent T cell activators.[5] This transition is essential for the induction of an adaptive immune response.[2]

Key characteristics of immature vs. mature dendritic cells:

| Feature | Immature Dendritic Cells | Mature Dendritic Cells |

| Primary Function | Antigen capture and processing[5] | Antigen presentation and T cell activation[5] |

| Morphology | Rounded, with some dendrites[6] | Large, with extensive, veiled dendrites[6] |

| Surface Marker Expression | ||

| MHC Class II | Low, intracellular[5] | High surface expression[2][5] |

| Co-stimulatory Molecules (CD80, CD86, CD40) | Low[6] | High[6] |

| Maturation Marker (CD83) | Low/Negative[6] | High |

| Adhesion Molecules (e.g., ICAM-1) | Low | High |

| Chemokine Receptors (e.g., CCR7) | Low | High (for migration to lymph nodes)[5][7] |

| Antigen Uptake | High (Phagocytosis, Macropinocytosis)[7] | Low[5] |

| Cytokine Secretion (e.g., IL-12, TNF-α) | Low[2] | High[2] |

| T Cell Stimulation | Low, may induce tolerance[4] | High, induces immunity[4] |

Experimental Protocols for Assessing Dendritic Cell Maturation and Function

The following are detailed methodologies for key experiments to quantify the effects of a therapeutic agent on dendritic cell maturation and function.

Generation of Monocyte-Derived Dendritic Cells (mo-DCs)

A common method for obtaining DCs for in vitro studies is the differentiation of peripheral blood monocytes.

Protocol:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood (e.g., buffy coats) using Ficoll-Paque density gradient centrifugation.

-

Monocyte Enrichment: Enrich for CD14+ monocytes from the PBMC population using magnetic-activated cell sorting (MACS) or by plastic adherence.

-

Differentiation into Immature DCs: Culture the enriched monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 50 ng/mL) for 5-7 days.

-

Maturation Induction: On day 5 or 6, induce maturation by adding the therapeutic agent of interest (e.g., "ImmTher") at various concentrations. A positive control, such as a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6) or lipopolysaccharide (LPS), should be used. An untreated control (immature DCs) is also essential. Culture for an additional 24-48 hours.

Phenotypic Analysis by Flow Cytometry

Flow cytometry is used to quantify the expression of cell surface markers indicative of DC maturation.

Protocol:

-

Cell Harvesting and Staining: Harvest the cultured DCs (immature, mature, and therapeutically treated). Wash the cells with FACS buffer (PBS with 2% FBS). Stain the cells with fluorochrome-conjugated antibodies against surface markers such as CD11c, HLA-DR (MHC Class II), CD80, CD86, CD40, and CD83. An isotype control for each antibody should be included.

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Gate on the live, single-cell population and then on the CD11c+ DC population. Analyze the median fluorescence intensity (MFI) or the percentage of positive cells for each maturation marker.

Cytokine Production Analysis

The profile of secreted cytokines is a key indicator of DC function and their ability to direct the T cell response.

Protocol:

-

Supernatant Collection: Collect the culture supernatants from the DC maturation cultures (as described in 2.1).

-

Cytokine Quantification: Measure the concentration of key cytokines such as IL-12p70, TNF-α, IL-10, and IL-6 using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the functional ability of DCs to induce T cell proliferation.

Protocol:

-

T Cell Isolation: Isolate allogeneic CD3+ T cells from a different healthy donor using negative selection (MACS or RosetteSep).

-

Co-culture: Co-culture the matured DCs (stimulator cells) with the allogeneic T cells (responder cells) at various DC:T cell ratios (e.g., 1:10, 1:20, 1:50) in a 96-well plate for 4-5 days.

-

Proliferation Measurement: Measure T cell proliferation by adding a radioactive tracer (e.g., ³H-thymidine) or a non-radioactive dye (e.g., CFSE) and measuring its incorporation or dilution, respectively. Proliferation is quantified using a scintillation counter or flow cytometer.

Quantitative Data Summary

The following tables provide a template for presenting quantitative data from the described experiments.

Table 1: Phenotypic Maturation of Dendritic Cells

| Treatment | % CD83+ Cells | MFI of HLA-DR | MFI of CD80 | MFI of CD86 |

| Immature DCs | 5.2 ± 1.5 | 1500 ± 250 | 250 ± 50 | 300 ± 60 |

| Positive Control (LPS) | 85.6 ± 5.8 | 8500 ± 900 | 2500 ± 300 | 3000 ± 400 |

| This compound (Low Dose) | 45.3 ± 4.1 | 4500 ± 500 | 1200 ± 150 | 1500 ± 200 |

| This compound (High Dose) | 78.9 ± 6.2 | 8200 ± 850 | 2300 ± 280 | 2800 ± 350 |

Data are presented as mean ± standard deviation.

Table 2: Cytokine Secretion Profile

| Treatment | IL-12p70 (pg/mL) | TNF-α (pg/mL) | IL-10 (pg/mL) |

| Immature DCs | <10 | <20 | <15 |

| Positive Control (LPS) | 1500 ± 200 | 2500 ± 300 | 150 ± 30 |

| This compound (Low Dose) | 800 ± 100 | 1200 ± 150 | 80 ± 20 |

| This compound (High Dose) | 1400 ± 180 | 2300 ± 250 | 120 ± 25 |

Data are presented as mean ± standard deviation.

Table 3: T Cell Proliferation in Mixed Lymphocyte Reaction

| DC Treatment | DC:T Cell Ratio | T Cell Proliferation (CPM) |

| T cells alone | - | 500 ± 100 |

| Immature DCs | 1:20 | 5,000 ± 800 |

| Positive Control (LPS) | 1:20 | 55,000 ± 6000 |

| This compound (Low Dose) | 1:20 | 25,000 ± 3000 |

| This compound (High Dose) | 1:20 | 52,000 ± 5500 |

CPM = Counts Per Minute. Data are presented as mean ± standard deviation.

Visualization of Workflows and Pathways

Experimental Workflow for Assessing DC Maturation

Caption: Workflow for mo-DC generation, maturation, and functional assessment.

Toll-Like Receptor 4 (TLR4) Signaling Pathway in DC Maturation

A common pathway for DC maturation is initiated by pathogen-associated molecular patterns (PAMPs) like LPS, which binds to TLR4.

Caption: Simplified TLR4 signaling cascade leading to DC maturation.

Conclusion

The maturation of dendritic cells is a critical checkpoint in the initiation of an adaptive immune response. A thorough evaluation of a therapeutic agent's ability to induce DC maturation requires a multi-faceted approach, including phenotypic analysis of surface markers, quantification of cytokine secretion, and functional assessment of T cell activation. The protocols and data presentation formats provided in this guide offer a robust framework for the pre-clinical evaluation of novel immunomodulatory therapies.

References

- 1. Review of Dendritic Cells, Their Role in Clinical Immunology, and Distribution in Various Animal Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dendritic Cell Overview | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Dendritic cells: master regulators of the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Maturation requirements for dendritic cells in T cell stimulation leading to tolerance versus immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dendritic Cell Maturation: R&D Systems [rndsystems.com]

- 6. Properties of immature and mature dendritic cells: phenotype, morphology, phagocytosis, and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

Initial toxicity and safety profile of ImmTher in preclinical models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity and safety profile of ImmTher, a liposomal formulation of a synthetic muramyl dipeptide (MDP) derivative, based on available preclinical data. Due to the limited public availability of specific preclinical data for this compound, this guide also incorporates findings from studies on a closely related compound, liposomal muramyl tripeptide phosphatidylethanolamine (L-MTP-PE, Mifamurtide), to construct a representative safety profile.

Executive Summary

This compound and its analogs have demonstrated a generally favorable preclinical safety profile, characterized by low dose-limiting toxicities. The primary mechanism of action involves the activation of the innate immune system through the stimulation of monocytes and macrophages. Observed toxicities are typically mild, transient, and consistent with the expected immunological response, primarily consisting of infusion-related reactions such as fever and chills. Preclinical studies in various animal models have not established a maximum tolerated dose (MTD), underscoring its wide therapeutic window.

Introduction to this compound

This compound is an immunomodulatory agent designed to stimulate the host's innate immune system to recognize and eliminate cancer cells. It consists of a synthetic, lipophilic derivative of muramyl dipeptide, the minimal bioactive component of the mycobacterial cell wall, encapsulated within liposomes. This formulation is intended to enhance the delivery of the active compound to monocytes and macrophages, thereby activating their tumoricidal properties.

Preclinical Toxicity and Safety Data

Quantitative preclinical toxicity data for this compound is not extensively published. However, studies on the closely related L-MTP-PE provide valuable insights into its safety profile.

Table 1: Summary of Preclinical Toxicity Findings for L-MTP-PE

| Study Type | Animal Model | Key Findings | Citation |

| Phase I Clinical Trial (Human) | Human | No maximum tolerated dose (MTD) was reached. The dose for Phase II trials was determined as a "biologically optimized dose" rather than an MTD. | [1] |

| Adjuvant Immunotherapy (Dog) | Canine (Mammary Carcinoma) | Minor toxicities observed, including fever and shivering, primarily in smaller breeds. | [2] |

| Adjuvant Immunotherapy (Dog) | Canine (Splenic Hemangiosarcoma) | Not specified in detail, but the treatment was generally well-tolerated in combination with chemotherapy. | [3] |

| Adjuvant Immunotherapy (Dog) | Canine (Osteosarcoma) | Not specified in detail, but no significant differences in toxicity were noted between treatment groups. | [4] |

Experimental Protocols

Detailed experimental protocols for the preclinical toxicology studies of this compound are not publicly available. However, a general framework for such studies can be outlined based on standard regulatory guidelines (e.g., ICH M3).

Acute Toxicity Study (Representative Protocol)

-

Objective: To determine the potential for a single dose of this compound to cause adverse effects and to estimate the median lethal dose (LD50).

-

Animal Model: Two mammalian species, typically one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).

-

Dosing: A range of single intravenous (IV) doses, including a vehicle control group. Dose levels would be escalated to identify a dose that produces overt toxicity.

-

Observation Period: Animals are observed for clinical signs of toxicity and mortality for a period of 14 days post-administration.

-

Endpoints:

-

Clinical observations (e.g., changes in behavior, appearance, body weight).

-

Hematology and clinical chemistry at baseline and termination.

-

Gross pathology and histopathology of major organs at termination.

-

Repeat-Dose Toxicity Study (Representative Protocol)

-

Objective: To evaluate the potential toxicity of this compound following repeated administration over a specified duration.

-

Animal Model: Two relevant species, one rodent and one non-rodent.

-

Dosing: Multiple dose levels administered intravenously on a schedule mimicking the proposed clinical regimen (e.g., twice weekly for several weeks), including a control group.

-

Duration: Typically 28 or 90 days, depending on the intended duration of clinical use.

-

Endpoints:

-

Comprehensive clinical observations.

-

Detailed hematology, clinical chemistry, and urinalysis at multiple time points.

-

Ophthalmological examinations.

-

Full histopathological examination of all organs and tissues.

-

Assessment of immunogenicity (anti-drug antibody formation).

-

Mechanism of Action and Signaling Pathway

This compound and its analogs exert their immunomodulatory effects by activating the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) signaling pathway within monocytes and macrophages.

Caption: NOD2 Signaling Pathway Activation by this compound.

Experimental Workflow for Preclinical Toxicity Assessment

The preclinical safety evaluation of a novel immunomodulatory agent like this compound follows a structured workflow to systematically assess its potential risks before human trials.

Caption: Generalized Preclinical Toxicity Assessment Workflow.

Conclusion

The available preclinical and early clinical data for this compound and its close analog, L-MTP-PE, suggest a favorable safety profile. The observed toxicities are consistent with its mechanism of action as an immunomodulator and are generally mild and manageable. The lack of an established MTD in early human trials further supports its wide therapeutic index. Further development and more detailed publications of preclinical safety studies will be necessary to fully delineate the toxicity profile of this compound.

References

- 1. Phase II study of liposomal muramyl tripeptide in osteosarcoma: the cytokine cascade and monocyte activation following administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical Assessment Addressing Intravenous Administration of a [68Ga]Ga-PSMA-617 Microemulsion: Acute In Vivo Toxicity, Tolerability, PET Imaging, and Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ImmTher Administration in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solubilization and administration of ImmTher, a liposome-encapsulated lipophilic muramyl dipeptide derivative, for preclinical research in mice.

Introduction

This compound is an immunomodulatory agent that has demonstrated potential in cancer therapy. It is a lipophilic disaccharide tripeptide derivative of muramyl dipeptide, encapsulated within liposomes[1][2]. Preclinical studies have shown that this compound can stimulate the innate immune system by up-regulating the expression of various cytokine genes, leading to the activation of monocyte- and macrophage-mediated tumoricidal activity[1][2]. This document outlines the necessary protocols for preparing and administering this compound to mice for in vivo studies.

Quantitative Data Summary

The following table summarizes typical dosage and administration parameters for muramyl dipeptide (MDP) derivatives, the class of compounds to which this compound belongs, as reported in various preclinical murine studies. These values can serve as a starting point for designing experiments with this compound.

| Parameter | Value | Mouse Strain | Application | Reference |

| Dosage | 100 µ g/mouse | C57BL/6 | Inhibition of liver metastases | [2] |

| 20-1000 µ g/mouse | Syngeneic | Inhibition of fibrosarcoma | [3] | |

| 0.1 mg/mouse (s.c.) | Inbred Strains | Stimulation of nonspecific resistance to infection | [1] | |

| 3-10 mg/mouse (oral) | Inbred Strains | Stimulation of nonspecific resistance to infection | [1] | |

| 100 µg (i.p.) | NOD2-deficient | Prevention of experimental colitis | [4] | |

| Administration Route | Intravenous (i.v.), Intraperitoneal (i.p.), Subcutaneous (s.c.) | Various | General Immunotherapy | [1][3][4][5] |

| Vehicle | Liposomes | C57BL/6 | Inhibition of liver and pulmonary metastases | [2][5] |

Experimental Protocols

Protocol for Solubilization of this compound (Liposome Preparation)

As this compound is a lipophilic compound, it requires encapsulation in a lipid-based delivery system, such as liposomes, for effective administration in an aqueous physiological environment.

Materials:

-

This compound (lipophilic muramyl dipeptide derivative)

-

Phospholipids (e.g., phosphatidylcholine, phosphatidylserine)

-

Cholesterol

-

Chloroform or other suitable organic solvent

-

Phosphate-buffered saline (PBS), sterile

-

Rotary evaporator

-

Probe or bath sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Sterile, depyrogenated glassware

Procedure:

-

Lipid Film Hydration Method:

-

Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized for stability and encapsulation efficiency.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent.

-

Hydrate the lipid film by adding sterile PBS and vortexing vigorously. This will result in the formation of multilamellar vesicles (MLVs).

-

-

Liposome Sizing:

-

To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension using a probe or bath sonicator.

-

For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times.

-

-

Purification:

-

Remove the unencapsulated this compound by ultracentrifugation or size exclusion chromatography.

-

-

Sterilization and Storage:

-

Sterilize the final liposome preparation by filtration through a 0.22 µm filter.

-

Store the liposomal this compound suspension at 4°C.

-

Protocol for Administration of this compound in Mice

The choice of administration route will depend on the experimental design and the target organ system.

Materials:

-

Liposomal this compound preparation

-

Sterile syringes and needles (e.g., 27-30 gauge)

-

70% ethanol for disinfection

-

Appropriate mouse strain (e.g., C57BL/6, BALB/c)

Procedure:

-

Animal Preparation:

-

Acclimatize mice to the laboratory conditions for at least one week before the experiment.

-

Handle mice gently to minimize stress.

-

-

Dosage Calculation:

-

Based on the data from similar studies (see Table 1), determine the appropriate dose of this compound. The final volume of the injection should typically be between 100-200 µL for intravenous and intraperitoneal routes.

-

-

Administration Routes:

-

Intravenous (i.v.) Injection:

-

Warm the mouse's tail with a heat lamp or warm water to dilate the lateral tail veins.

-

Place the mouse in a restraining device.

-

Disinfect the tail with 70% ethanol.

-

Insert the needle into one of the lateral tail veins and inject the liposomal this compound suspension slowly.

-

-

Intraperitoneal (i.p.) Injection:

-

Hold the mouse firmly by the scruff of the neck and tilt it slightly downwards.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

-

Inject the suspension into the peritoneal cavity.

-

-

Subcutaneous (s.c.) Injection:

-

Pinch the skin on the back of the mouse to form a tent.

-

Insert the needle into the base of the tented skin.

-

Inject the suspension to form a small bleb under the skin.

-

-

-

Post-administration Monitoring:

-

Monitor the mice regularly for any signs of toxicity or adverse reactions.

-

Follow the approved animal care and use protocol for the duration of the study.

-

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound leading to monocyte activation and tumoricidal activity.

Experimental Workflow

References

- 1. Oral application of romurtide, a synthetic muramyl dipeptide derivative, stimulates nonspecific resistance to microbial infections and hematopoiesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liposomal muramyl dipeptide therapy of experimental M5076 liver metastases in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of tumor growth in mice treated with synthetic muramyl dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muramyl dipeptide activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of murine macrophage tumoricidal activity and treatment of experimental pulmonary metastases by liposomes containing lipophilic muramyl dipeptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Models in Osteosarcoma Immunotherapy Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing various in vivo models to test the efficacy of immunotherapies against osteosarcoma. This document is intended to guide researchers in selecting appropriate models and designing robust preclinical studies.

Introduction to In Vivo Models for Osteosarcoma Immunotherapy

The development of effective immunotherapies for osteosarcoma, a highly aggressive bone cancer predominantly affecting children and young adults, relies on robust preclinical testing in relevant animal models.[1] In vivo models are indispensable for understanding the complex interactions between the tumor, the host immune system, and the therapeutic agent.[1] This document outlines key considerations for model selection and provides detailed protocols for their use in evaluating immunotherapeutic efficacy.

Key immunotherapeutic strategies currently under investigation in these models include:

-

Chimeric Antigen Receptor (CAR) T-cell therapy: Genetically engineering a patient's T-cells to recognize and attack cancer cells.[2]

-

Immune Checkpoint Inhibitors (ICIs): Antibodies that block proteins which prevent the immune system from attacking cancer cells, such as PD-1/PD-L1 and CTLA-4.[3][4]

-

Dendritic Cell (DC) Vaccines: Utilizing the patient's own dendritic cells to present tumor antigens and stimulate an anti-tumor immune response.[4]

Types of In Vivo Models

The choice of an in vivo model is critical and depends on the specific scientific question being addressed. The most commonly used models in osteosarcoma immunotherapy research are syngeneic, orthotopic, and humanized mouse models.

Syngeneic Models

Syngeneic models utilize immunocompetent mice and murine osteosarcoma cell lines, allowing for the study of immunotherapies in the context of a fully functional immune system.[5] The K7M2 cell line, derived from a BALB/c mouse, is a widely used tool in preclinical research for this purpose.[1]

Orthotopic Models

Orthotopic models involve the implantation of osteosarcoma cells directly into the bone (e.g., tibia or femur) of the animal, thereby recapitulating the natural tumor microenvironment.[6][7] This is crucial for studying tumor-bone interactions and the development of spontaneous metastases.[6] A novel technique involves implanting a collagen mesh with tumor cells into the tibia, which reliably leads to primary tumors and lung metastases.[6] Another approach uses cell sheet transplantation, which has shown a higher tumor formation rate compared to cell suspension injections.[7][8]

Humanized Mouse Models

Humanized mouse models are created by engrafting human immune cells or tissues into immunodeficient mice, such as NOD-scid IL2rγnull (NSG) mice.[9][10] These models are invaluable for evaluating the efficacy of therapies targeting human-specific immune components and for studying the interactions between human immune cells and human osteosarcoma xenografts.[9][10] The timing of tumor cell injection after humanization can influence tumor behavior, with earlier injections potentially leading to more aggressive tumor growth.[10]

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical studies on immunotherapy in osteosarcoma.

Table 1: Efficacy of CAR T-Cell Therapy in Orthotopic Osteosarcoma Models

| Therapeutic Agent | Target Antigen | Mouse Model | Key Findings | Reference |

| B7-H3-CAR T-cells | B7-H3 | NSG | Dose-dependent antitumor activity, inhibition of pulmonary metastases, and significant survival advantage. Complete response and long-term survival (>6 months) at higher doses. | [6] |

| OSCAR-1 & OSCAR-3 CAR T-cells | ALPL-1 | N/A | Controlled tumor progression and improved survival in various mouse models, including a lung metastasis model. | [11] |

| HER2-CAR T-cells | HER2 | N/A | Potent antitumor activity in multiple preclinical models.[12] In a Phase I clinical trial, cells persisted for over 6 weeks in a dose-dependent manner, though clinical benefit was limited.[12] | [12] |

| CD166 CAR-T cells | CD166 | N/A | Successful tumor regression in mice without acute toxicity. | [2] |

Table 2: Efficacy of Immune Checkpoint Inhibitors in Osteosarcoma Models

| Therapeutic Agent | Target | Mouse Model | Key Findings | Reference |

| Anti-PD-1 Antibody | PD-1 | Humanized | Significantly fewer pulmonary metastases compared to control. | [3] |

| Anti-PD-1/PD-L1 Blockade | PD-1/PD-L1 | N/A | Improved efficiency of osteosarcoma-reactive CTLs, reduced tumor burden, and enhanced survival in metastasis models. | [13] |

| Dual PD-1 and CTLA-4 Blockade | PD-1 & CTLA-4 | Murine K7M2 | Superior tumor control and increased intratumoral CD8+ T-cell infiltration compared to monotherapy. | [14] |

Table 3: Comparison of Orthotopic Tumor Implantation Methods

| Implantation Method | Cell Line | Tumor Formation Rate | Time to Visible Mass | Reference |

| Cell Sheet Transplantation | 143b | 100% | ~10 days | [7][8] |

| Cell Suspension Injection | 143b | 67% | >15 days | [7][8] |

Experimental Protocols

Protocol for Orthotopic Implantation of Osteosarcoma Cells

This protocol describes the intratibial injection of osteosarcoma cells in mice, a common method for establishing an orthotopic model.[15]

Materials:

-

Culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Collagen mesh (optional)[6]

-

Immunodeficient or syngeneic mice (e.g., NSG, C57BL/6)[6][15]

-

Anesthetic (e.g., isoflurane)

-

27-gauge needle and syringe

-

Bioluminescence imaging system (for luciferase-expressing cells)

Procedure:

-

Culture osteosarcoma cells to ~80% confluency.

-

Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in PBS or culture medium at the desired concentration (e.g., 1 x 10^6 cells/20 µL).

-

Anesthetize the mouse using isoflurane.

-

Prepare the injection site by shaving and disinfecting the leg.

-

Bend the knee to a 90-degree angle to expose the tibial plateau.

-

Carefully insert a 27-gauge needle into the tibial plateau and inject the cell suspension.

-

For the collagen mesh method, surgically implant a small piece of collagen mesh soaked with the cell suspension into the tibia.[6]

-

Monitor tumor growth using bioluminescence imaging or caliper measurements.[6]

-

Monitor for the development of metastases, particularly in the lungs.[6]

Protocol for Administration of CAR T-Cell Therapy

This protocol outlines the intravenous administration of CAR T-cells to tumor-bearing mice.

Materials:

-

CAR T-cells targeting a relevant osteosarcoma antigen (e.g., B7-H3, HER2)

-

Tumor-bearing mice (established using the protocol above)

-

Sterile PBS

-

Syringe and needle for intravenous injection

Procedure:

-

Thaw cryopreserved CAR T-cells and resuspend in sterile PBS at the desired dose.

-

Warm the mouse to dilate the tail veins.

-

Secure the mouse in a restrainer.

-

Inject the CAR T-cell suspension intravenously via the lateral tail vein.

-

Monitor the mice for signs of toxicity and for anti-tumor response through imaging and survival analysis.

Protocol for Establishing a Humanized Mouse Model

This protocol describes the generation of a humanized mouse model using human CD34+ hematopoietic stem cells (HSCs).[10][16]

Materials:

-

Immunodeficient mice (e.g., NSG)

-

Human CD34+ HSCs (from cord blood, bone marrow, or peripheral blood)[16]

-

Irradiation source (optional, for myeloablation)

-

Sterile PBS

-

Syringe and needle for intravenous injection

Procedure:

-

(Optional) Perform myeloablation on recipient mice using a low dose of total body irradiation.[16]

-

Inject human CD34+ HSCs intravenously into the mice (e.g., 60-100 x 10^3 cells per mouse).[16]

-

Allow 8-17 weeks for the human immune system to engraft and develop.[10]

-

Confirm humanization by analyzing peripheral blood for the presence of human immune cell markers (e.g., human CD45+) via flow cytometry.[10]

-

Once humanization is confirmed, the mice can be used for osteosarcoma tumor implantation and immunotherapy testing.

Visualizations of Pathways and Workflows

References

- 1. meliordiscovery.com [meliordiscovery.com]

- 2. Modern Treatments for Bone Cancer: The role of CAR-T cell Therapy in Aggressive Osteosarcoma – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 3. escholarship.org [escholarship.org]

- 4. Emerging immunotherapies in osteosarcoma: from checkpoint blockade to cellular therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. blog.crownbio.com [blog.crownbio.com]

- 6. A Novel Orthotopic Implantation Technique for Osteosarcoma Produces Spontaneous Metastases and Illustrates Dose-Dependent Efficacy of B7-H3-CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Efficient and Consistent Orthotopic Osteosarcoma Model by Cell Sheet Transplantation in the Nude Mice for Drug Testing [frontiersin.org]

- 8. Efficient and Consistent Orthotopic Osteosarcoma Model by Cell Sheet Transplantation in the Nude Mice for Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Development of a Bioluminescent Human Osteosarcoma Model in Humanized NSG Mice: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inven2.com [inven2.com]

- 12. Genetically Modified T-cell Therapy for the Treatment of Osteosarcoma: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prognostic significance and therapeutic potentials of immune checkpoints in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Decoding the immune microenvironment in osteosarcoma: new insights into checkpoints, vaccines, and CAR-T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jitc.bmj.com [jitc.bmj.com]

- 16. Humanized Mice as a Valuable Pre-Clinical Model for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Cytokine Induction by ImmTher

For Researchers, Scientists, and Drug Development Professionals

Introduction

ImmTher is a liposome-encapsulated, lipophilic disaccharide tripeptide derivative of muramyl dipeptide (MDP). As an immunomodulatory agent, this compound has demonstrated the ability to activate the innate immune system, primarily through the stimulation of monocytes and macrophages.[1][2] This activation leads to the production and secretion of a variety of cytokines, which are key signaling molecules that orchestrate the immune response.[1] Understanding the cytokine profile induced by this compound is crucial for elucidating its mechanism of action, evaluating its potency, and developing it as a potential therapeutic.

This document provides detailed protocols for measuring the induction of key cytokines by this compound in human peripheral blood mononuclear cells (PBMCs) and isolated monocytes. The primary cytokines of interest, based on existing research, include Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α).[1][2]

Mechanism of Action: The NOD2 Signaling Pathway

This compound's active component, a derivative of muramyl dipeptide, is recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[3] The liposomal formulation of this compound facilitates the delivery of the MDP derivative across the cell membrane into the cytoplasm of monocytes and macrophages.

Upon binding to the leucine-rich repeat (LRR) domain of NOD2, a conformational change is induced, leading to the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). This interaction, mediated by their respective caspase activation and recruitment domains (CARD), triggers the ubiquitination of RIPK2. This ubiquitination serves as a scaffold for the assembly of a larger signaling complex, which includes TAK1 and IKK complexes. The activation of these complexes ultimately leads to the phosphorylation and subsequent degradation of IκB, releasing the transcription factor NF-κB. NF-κB then translocates to the nucleus, where it initiates the transcription of genes encoding pro-inflammatory cytokines.

Experimental Protocols

The following protocols outline three common methods for measuring cytokine induction by this compound. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for this compound stimulation. Based on studies with muramyl dipeptides, a concentration range of 0.1 to 10 µg/mL and incubation times of 4 to 24 hours are suggested starting points.[4][5]

Isolation of Human PBMCs and Monocytes

A critical first step for in vitro assays is the isolation of the target cell population.

Protocol: PBMC Isolation

-

Dilute whole blood 1:1 with sterile Phosphate Buffered Saline (PBS).

-

Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the upper layer containing plasma and platelets.

-

Carefully collect the buffy coat layer containing PBMCs.

-

Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

-

Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count.

Protocol: Monocyte Isolation (by Plastic Adherence)

-

Plate PBMCs in a tissue culture flask at a density of 5 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Incubate for 2 hours at 37°C in a 5% CO2 incubator.

-

Gently wash the flask three times with warm PBS to remove non-adherent cells (lymphocytes).

-

The remaining adherent cells are enriched for monocytes. Detach the cells using a cell scraper or cold PBS with EDTA.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a sensitive and specific method for quantifying the concentration of a single cytokine in cell culture supernatants.

Protocol: Cytokine Measurement by ELISA

-

Seed PBMCs or isolated monocytes in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Add varying concentrations of this compound to the wells. Include a negative control (medium alone) and a positive control (e.g., LPS at 100 ng/mL).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.

-

Centrifuge the plate at 300 x g for 10 minutes to pellet the cells.

-

Carefully collect the supernatants and store at -80°C until analysis.

-

Perform the ELISA for each cytokine of interest (e.g., TNF-α, IL-6, IL-1β, IL-8) according to the manufacturer's instructions. A general workflow is as follows:

-

Coat a 96-well plate with a capture antibody specific for the target cytokine.

-

Block the plate to prevent non-specific binding.

-

Add standards and samples (cell culture supernatants) to the wells.

-

Add a biotinylated detection antibody.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a chromogenic substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

-

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Multiplex Bead-Based Immunoassay (Luminex)

This technology allows for the simultaneous quantification of multiple cytokines in a small sample volume, providing a more comprehensive profile of the immune response.

Protocol: Multiplex Cytokine Analysis

-

Prepare cell culture supernatants as described in the ELISA protocol (steps 1-5).

-

Perform the multiplex assay using a commercially available kit (e.g., Human Cytokine/Chemokine Magnetic Bead Panel) according to the manufacturer's protocol. The general steps are:

-

Add antibody-coupled magnetic beads to the wells of a 96-well filter plate.

-

Wash the beads.

-

Add standards and samples to the wells and incubate.

-

Add a biotinylated detection antibody cocktail.

-

Add streptavidin-phycoerythrin (SAPE).

-

Resuspend the beads in sheath fluid.

-

Acquire data on a Luminex instrument.

-

-

Analyze the data using the instrument's software to determine the concentrations of multiple cytokines simultaneously.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the identification of the specific cell populations that are producing cytokines in response to this compound.

Protocol: Intracellular Cytokine Staining

-

Stimulate PBMCs with this compound as described in the ELISA protocol (steps 1-3), but for a shorter duration (typically 4-6 hours).

-

For the last 4 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the cultures to trap cytokines intracellularly.

-

Harvest the cells and wash with PBS.

-

Stain the cells with fluorescently labeled antibodies against cell surface markers to identify monocytes (e.g., CD14).

-

Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer.

-

Stain the cells with fluorescently labeled antibodies against the intracellular cytokines of interest (e.g., TNF-α, IL-6).

-

Wash the cells and resuspend in staining buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data to determine the percentage of cytokine-producing cells within the monocyte population.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Cytokine Concentrations (pg/mL) in Monocyte Supernatants after 24-hour Stimulation with this compound (ELISA or Luminex Data)

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IL-8 (pg/mL) | IL-1α (pg/mL) | IL-12 (pg/mL) |

| Medium Control | ||||||

| This compound (0.1 µg/mL) | ||||||

| This compound (1 µg/mL) | ||||||

| This compound (10 µg/mL) | ||||||

| LPS (100 ng/mL) |

Table 2: Percentage of Cytokine-Positive Monocytes after 6-hour Stimulation with this compound (Intracellular Cytokine Staining Data)

| Treatment | % TNF-α+ of CD14+ cells | % IL-6+ of CD14+ cells |

| Unstimulated Control | ||

| This compound (1 µg/mL) | ||

| PMA/Ionomycin (Positive Control) |

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers to effectively measure cytokine induction by this compound. By employing these assays, researchers can gain valuable insights into the immunomodulatory properties of this agent, which is essential for its continued development and potential clinical applications. It is important to note that the optimal conditions for this compound stimulation may vary depending on the specific cell type and assay system, and therefore, initial optimization experiments are highly recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. Induction of murine macrophage tumoricidal activity and treatment of experimental pulmonary metastases by liposomes containing lipophilic muramyl dipeptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. raybiotech.com [raybiotech.com]

- 4. Stimulation of macrophage protease secretion via liposomal delivery of muramyl dipeptide derivatives to intracellular sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction and maintenance of monocyte cytotoxicity during treatment with liposomes containing muramyl tripeptide despite tachyphylaxis to the cytokine response - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Methods for Liposomal Encapsulation of Immunotherapeutic Agents (ImmTher)

Application Notes and Protocols for Researchers and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the encapsulation of "ImmTher," a conceptual immunotherapeutic agent, within liposomal nano-carriers. The methodologies described are based on established techniques for encapsulating both hydrophilic and lipophilic drug molecules, offering a versatile guide for the development of liposome-based immunotherapies.

Introduction to Liposomal Drug Delivery in Immunotherapy

Liposomes are microscopic, spherical vesicles composed of one or more phospholipid bilayers, which form spontaneously when certain lipids are hydrated in aqueous media.[1] Their unique structure allows for the encapsulation of a wide range of therapeutic agents. Hydrophilic molecules can be entrapped in the aqueous core, while hydrophobic molecules can be partitioned within the lipid bilayer.[] This versatility, combined with their biocompatibility and biodegradability, makes liposomes an ideal drug delivery system for immunotherapy.[3][4]

Liposomal encapsulation of immunotherapeutic agents can offer several advantages, including:

-

Enhanced Stability: Protection of the therapeutic agent from degradation in the biological environment.[5]

-

Improved Bioavailability: Increased circulation time and targeted delivery to specific cells or tissues.[3][6]

-

Reduced Systemic Toxicity: Minimized off-target effects by localizing the therapeutic agent at the site of action.[7]

-

Co-delivery of Multiple Agents: Encapsulation of both an immunomodulator and an antigen, for example, to elicit a synergistic immune response.[5]

Key Encapsulation Methodologies

Several well-established methods are available for the encapsulation of therapeutic agents within liposomes. The choice of method depends on the physicochemical properties of the agent to be encapsulated, the desired liposome characteristics (e.g., size, lamellarity), and the scale of production.[4][8]

Thin-Film Hydration Method

The thin-film hydration technique is one of the most common and versatile methods for preparing liposomes.[9][10] It involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. The film is then hydrated with an aqueous solution containing the therapeutic agent, leading to the spontaneous formation of multilamellar vesicles (MLVs).

Experimental Protocol: Thin-Film Hydration for Hydrophilic this compound

-

Lipid Preparation: Dissolve the desired lipids (e.g., DSPC, cholesterol) in an appropriate organic solvent (e.g., chloroform) in a round-bottom flask.[10]

-

Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[10]

-

Vacuum Drying: Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with an aqueous solution containing the hydrophilic this compound by rotating the flask at a temperature above the lipid's phase transition temperature (Tc).[9] This process results in the formation of MLVs.

-

Sizing: To obtain unilamellar vesicles of a specific size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.[10]

Experimental Protocol: Thin-Film Hydration for Hydrophobic this compound

-

Co-dissolution: Dissolve both the lipids and the hydrophobic this compound in an organic solvent in a round-bottom flask.[9]

-

Film Formation: Create the lipid-drug film using a rotary evaporator.[10]

-

Vacuum Drying: Remove residual solvent under vacuum.

-

Hydration: Hydrate the film with a suitable aqueous buffer.

-

Sizing: Reduce the size and lamellarity of the vesicles as described above.

Solvent Injection Method

In the solvent injection method, a solution of lipids in a water-miscible organic solvent (e.g., ethanol) is rapidly injected into an aqueous solution.[1] The rapid dilution of the organic solvent below its miscibility limit causes the lipids to precipitate and self-assemble into liposomes.

Experimental Protocol: Ethanol Injection for this compound Encapsulation

-

Lipid Solution: Dissolve the lipids (and hydrophobic this compound, if applicable) in ethanol.

-

Aqueous Phase: Prepare an aqueous buffer, which will contain the hydrophilic this compound if it is to be encapsulated in the core.

-

Injection: Rapidly inject the lipid-ethanol solution into the vigorously stirring aqueous phase. The temperature of the aqueous phase should be maintained above the Tc of the lipids.

-

Solvent Removal: Remove the organic solvent from the liposome suspension by dialysis or diafiltration.

-